(2-Methylbutyl)(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbutyl)(propan-2-yl)amine is an organic compound with the molecular formula C8H19N It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the alkylation of amines. For instance, the reaction between 2-methylbutylamine and isopropyl halide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbutyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction typically produces primary amines .
Wissenschaftliche Forschungsanwendungen
(2-Methylbutyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of agrochemicals, dyes, and polymers .
Wirkmechanismus
The mechanism of action of (2-Methylbutyl)(propan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of specific enzymes. The pathways involved may include amine metabolism and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylbutyl)amine: Similar in structure but lacks the isopropyl group.
Propan-2-ylamine: Contains the isopropyl group but lacks the 2-methylbutyl group.
(3-Methylbutyl)(propan-2-yl)amine: Similar but with a different position of the methyl group .
Uniqueness
(2-Methylbutyl)(propan-2-yl)amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H19N |
---|---|
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
2-methyl-N-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-8(4)6-9-7(2)3/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
IYMBPZJGRKTPEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.